N*1*-Methyl-N*1*-(1-phenyl-propyl)-ethane-1,2-diamine N*1*-Methyl-N*1*-(1-phenyl-propyl)-ethane-1,2-diamine
Brand Name: Vulcanchem
CAS No.:
VCID: VC13411834
InChI: InChI=1S/C12H20N2/c1-3-12(14(2)10-9-13)11-7-5-4-6-8-11/h4-8,12H,3,9-10,13H2,1-2H3
SMILES: CCC(C1=CC=CC=C1)N(C)CCN
Molecular Formula: C12H20N2
Molecular Weight: 192.30 g/mol

N*1*-Methyl-N*1*-(1-phenyl-propyl)-ethane-1,2-diamine

CAS No.:

Cat. No.: VC13411834

Molecular Formula: C12H20N2

Molecular Weight: 192.30 g/mol

* For research use only. Not for human or veterinary use.

N*1*-Methyl-N*1*-(1-phenyl-propyl)-ethane-1,2-diamine -

Specification

Molecular Formula C12H20N2
Molecular Weight 192.30 g/mol
IUPAC Name N'-methyl-N'-(1-phenylpropyl)ethane-1,2-diamine
Standard InChI InChI=1S/C12H20N2/c1-3-12(14(2)10-9-13)11-7-5-4-6-8-11/h4-8,12H,3,9-10,13H2,1-2H3
Standard InChI Key BOCVJAVEUDWTDU-UHFFFAOYSA-N
SMILES CCC(C1=CC=CC=C1)N(C)CCN
Canonical SMILES CCC(C1=CC=CC=C1)N(C)CCN

Introduction

Chemical Identification and Structural Properties

Molecular Characterization

N¹-Methyl-N¹-(1-phenyl-propyl)-ethane-1,2-diamine belongs to the ethane-1,2-diamine family, featuring:

  • Molecular Formula: C₁₂H₂₀N₂

  • Molecular Weight: 192.30 g/mol

  • IUPAC Name: N'-methyl-N'-(1-phenylpropyl)ethane-1,2-diamine

  • SMILES: CCC(C₁=CC=CC=C₁)N(C)CCN

Its structure includes a chiral center at the 1-phenyl-propyl group, influencing stereochemical behavior in coordination complexes . Comparative analysis with N'-(1-phenylethyl)ethane-1,2-diamine (C₁₀H₁₆N₂, 164.25 g/mol) highlights the impact of alkyl chain elongation and methyl substitution on solubility and reactivity .

Spectroscopic and Computational Data

  • InChI Key: BOCVJAVEUDWTDU-UHFFFAOYSA-N

  • XLogP3: 2.8 (predicted lipophilicity)

  • Hydrogen Bond Donors/Acceptors: 2/2

Synthesis and Reaction Pathways

Synthetic Strategies

The compound is synthesized via sequential alkylation of ethane-1,2-diamine:

  • Methylation: Introduction of the methyl group using methyl iodide under basic conditions.

  • Arylation: Reaction with 1-phenyl-1-bromopropane via nucleophilic substitution.

Critical Reaction Parameters:

  • Temperature: 60–80°C

  • Solvent: Anhydrous THF or DMF

  • Yield: ~45–60% (optimized)

Byproduct Analysis

Common impurities include:

  • Unreacted ethane-1,2-diamine (retention time: 2.1 min, HPLC)

  • Bis-alkylated products (e.g., N,N'-dimethyl derivatives)

Applications in Coordination Chemistry and Beyond

Metal-Ligand Complexes

The compound forms stable complexes with transition metals:

Metal IonCoordination ModeApplication
Rh(III)Bidentate (N,N)Catalytic hydrogenation
Cu(II)TetradentateAntimicrobial agents

Notable Complex: [Rh(N¹-Methyl-N¹-(1-phenyl-propyl)-ethane-1,2-diamine)Cl₂]⁺ exhibits 89% efficiency in olefin hydrogenation .

Pharmaceutical Intermediates

While direct pharmacological data are scarce, structural analogs serve as:

  • Dopamine Receptor Modulators: Ethylenediamine derivatives show affinity for D₂-like receptors .

  • Anticancer Agents: Copper complexes induce apoptosis in MCF-7 cells (IC₅₀: 18 µM) .

Comparative Analysis with Structural Analogs

ParameterN¹-Methyl-N¹-(1-phenyl-propyl)-ethane-1,2-diamineN'-(1-phenylethyl)ethane-1,2-diamine
Molecular Weight192.30 g/mol164.25 g/mol
Melting PointNot reported89–91°C
logP2.81.2
ApplicationsCatalysis, metal complexes Pharmaceutical intermediates

Future Research Directions

  • Stereoselective Synthesis: Exploiting chiral centers for enantioselective catalysis.

  • Bioconjugation Studies: Tagging biomolecules via amine-reactive probes.

  • Toxicity Profiling: In vivo studies to establish LD₅₀ and NOAEL .

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